molecular formula C9H5F3O B3012320 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one CAS No. 1257844-57-7

5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B3012320
CAS No.: 1257844-57-7
M. Wt: 186.133
InChI Key: JIAZZRGVQRLEPU-UHFFFAOYSA-N
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Description

5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound with the molecular formula C9H5F3O and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of three fluorine atoms at the 5, 6, and 7 positions of the indanone ring system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one can be achieved through various methods. One common approach involves the fluorination of 2,3-dihydro-1H-inden-1-one derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7-trifluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanone derivatives.

Properties

IUPAC Name

5,6,7-trifluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAZZRGVQRLEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C(=C(C=C21)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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